4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H9ClN2O and a molecular weight of 220.66 g/mol . It is a versatile small molecule scaffold used in various scientific research applications . The compound is characterized by the presence of a pyrazole ring substituted with a chloro and methyl group, attached to a benzaldehyde moiety .
Mechanism of Action
Target of Action
The targets of a compound depend on its structure and properties. Pyrazole derivatives, which include “4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde”, have been found to exhibit a wide range of biological activities . They can interact with various enzymes, receptors, and other proteins, affecting cellular functions.
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, some pyrazole derivatives have been found to have antioxidant activity, suggesting they might interact with pathways involved in oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with benzaldehyde under specific conditions . One common method includes the use of a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . The reaction is carried out under ambient pressure and requires careful control of temperature and solvent conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness . The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group on the pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Scientific Research Applications
4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde is used in a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid: An oxidation product of the compound.
4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzyl alcohol: A reduction product of the compound.
Hydrazine-coupled pyrazole derivatives: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to its specific substitution pattern on the pyrazole ring and its versatile reactivity, making it a valuable scaffold in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
4-(4-chloro-3-methylpyrazol-1-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-11(12)6-14(13-8)10-4-2-9(7-15)3-5-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFRSRGDOFZHQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339554-40-3 |
Source
|
Record name | 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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